![molecular formula C8H5FN2O2S B1432107 5-氟-[1,3]噻唑并[5,4-b]吡啶-2-甲酸甲酯 CAS No. 1440427-98-4](/img/structure/B1432107.png)

5-氟-[1,3]噻唑并[5,4-b]吡啶-2-甲酸甲酯

描述

“Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1440427-98-4 . It has a molecular weight of 212.2 . The IUPAC name for this compound is methyl 5-fluorothiazolo [5,4-b]pyridine-2-carboxylate .

Synthesis Analysis

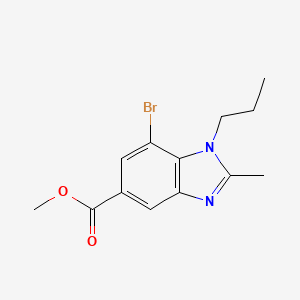

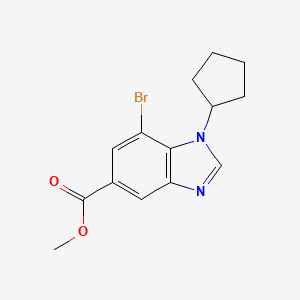

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2S/c1-13-8 (12)7-10-4-2-3-5 (9)11-6 (4)14-7/h2-3H,1H3 .Chemical Reactions Analysis

These N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

碳点中的荧光应用

该化合物与具有高荧光量子产率的碳点 (CD) 的研究有关。Shi 等人 (2016) 的研究表明,类似于 5-氟-[1,3]噻唑并[5,4-b]吡啶-2-甲酸甲酯的噻唑并[5,4-b]吡啶衍生物是导致 N,S-CD 荧光的的主要成分。这表明由于这些 CD 的高荧光效率,在成像和传感器技术中具有潜在的应用 (Shi 等人,2016)。

抗菌和抗肿瘤活性

研究表明,噻唑并[5,4-b]吡啶衍生物表现出有希望的抗菌和抗肿瘤活性。例如,Jinbo 等人 (1993) 合成了具有显着抗菌效力和对 DNA 促旋酶抑制活性的变体,突出了它们作为抗生素的潜力 (Jinbo 等人,1993)。此外,Carbone 等人 (2013) 发现包含噻唑并[5,4-b]吡啶结构的诺托品森类似物显着降低了细胞增殖,并诱导了弥漫性恶性腹膜间皮瘤(一种罕见且具有侵袭性的癌症)模型中的细胞凋亡 (Carbone 等人,2013)。

新型合成和功能应用

由于其在开发新药和材料中的潜力,新型噻唑并[5,4-b]吡啶衍生物的合成一直是研究的重点。Alieva 和 Vorob'ev (2020) 详细介绍了一种氟化吡唑并[1,5-a]吡啶-3-甲酸甲酯的方法,以创建 3-氟吡唑并[1,5-a]吡啶,这可能导致新的造影剂或治疗化合物 (Alieva 和 Vorob'ev,2020)。

作用机制

Mode of Action

Similar compounds have been reported to exhibit strong inhibitory activity against certain enzymes, such as pi3kα .

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

安全和危害

生化分析

Biochemical Properties

It has been found that thiazolo[5,4-b]pyridine derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .

Cellular Effects

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate, like other thiazolo[5,4-b]pyridine derivatives, may influence cell function by inhibiting PI3K . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate is likely related to its interaction with PI3K. The compound may bind to the kinase through key hydrogen bond interactions, inhibiting its activity .

属性

IUPAC Name |

methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQICKCQYIFYWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)N=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)

![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)